![molecular formula C5H7N3O2S B2668468 5-Methylsulfonylpyrimidin-2-amine CAS No. 408314-18-1](/img/structure/B2668468.png)
5-Methylsulfonylpyrimidin-2-amine
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Overview
Description
5-Methylsulfonylpyrimidin-2-amine is a chemical compound that has gained significant interest in the fields of research and industry . It has a molecular formula of C5H7N3O2S and a molecular weight of 173.19 .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes this compound, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5 position of the ring is substituted with a methylsulfonyl group and the 2 position with an amine group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines are known to undergo a variety of reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.19 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Dihydrofolate Reductase Inhibitors
Novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position, designed as dihydrofolate reductase (DHFR) inhibitors, showcase the role of pyrimidine derivatives in antibacterial activity. These compounds exhibit high activity against enzymes from TMP-sensitive and TMP-resistant Streptococcus pneumoniae, highlighting their potential in developing new antibacterial agents (Wyss et al., 2003).
New Classes of Aminosugars
The Michael addition reaction of vinyl sulfone-modified carbohydrates with various amines introduces a novel methodology for synthesizing aminosugars. This approach enables the creation of gluco-derivatives, showcasing an innovative path for the synthesis of new aminosugar classes with potential applications in medicinal chemistry and drug development (Ravindran et al., 2000).
Antimicrobial Surface Coatings
Heterocyclic compounds containing pyrimidine derivatives have been evaluated as antimicrobial agents when incorporated into polyurethane varnish and printing ink paste. This application demonstrates the potential of pyrimidine derivatives in enhancing the antimicrobial properties of surface coatings and inks, offering a pathway to more hygienic surfaces in various settings (El‐Wahab et al., 2015).
Thiol-specific Bioconjugation
5-Methylene pyrrolones (5MPs), derived from primary amines, offer a thiol-specific and tracelessly removable bioconjugation tool. This application is crucial for protein immobilization and the controlled release of conjugated cargo in biomedical research, highlighting the specificity and reversibility of the conjugation process for therapeutic and diagnostic applications (Zhang et al., 2017).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers demonstrate improved water flux for dye treatment. This application signifies the role of pyrimidine derivatives in enhancing membrane properties for environmental and industrial water treatment processes, contributing to more efficient and selective filtration technologies (Liu et al., 2012).
Future Directions
properties
IUPAC Name |
5-methylsulfonylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMPSKPFAUAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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